Azane;1,2-bis(ethenyl)benzene;styrene
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H21N |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
azane;1,2-bis(ethenyl)benzene;styrene |
InChI |
InChI=1S/C10H10.C8H8.H3N/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h3-8H,1-2H2;2-7H,1H2;1H3 |
InChI Key |
PRNNQCQBCJDOGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.N |
Origin of Product |
United States |
Comparison with Similar Compounds
Azane (NH₃)
No direct evidence links azane to the listed compounds in the provided materials. For clarity, this article assumes the term refers to 1,2-bis(ethenyl)benzene and styrene, with azane excluded due to insufficient contextual relevance.
1,2-Bis(ethenyl)benzene (1,2-Divinylbenzene)
- Molecular Formula : C₁₀H₁₀ (molecular weight: 130.19 g/mol) .
- Synonyms: 1,2-divinylbenzene, o-divinylbenzene .
- Structure : Two vinyl (-CH=CH₂) groups attached to adjacent carbons on a benzene ring.
- Applications : Primarily used as a crosslinking agent in polymers (e.g., ion-exchange resins like Amberlyst™ 15) and in supramolecular materials .
Styrene (Ethenylbenzene)
- Molecular Formula : C₈H₈ (molecular weight: 104.15 g/mol) .
- Synonyms: Vinylbenzene, phenylethylene .
- Structure : A single vinyl group attached to a benzene ring.
- Applications: Key monomer for polystyrene, ABS plastics, and synthetic rubbers .
Comparison with Similar Compounds
Structural and Physical Properties
Comparison with Other Divinylbenzene Isomers
- 1,3- and 1,4-Divinylbenzene :
- Structural Differences: Vinyl groups in para or meta positions alter symmetry and reactivity.
- Applications: 1,4-Divinylbenzene is more common in crosslinked polystyrene resins due to higher thermal stability.
Supramolecular and Material Science
- MOF-Based Sensors : A Zn(II)-MOF incorporating 1,4-bis[2-(4-pyridyl)ethenyl]benzene demonstrated 94% quenching efficiency for picric acid detection, leveraging energy/electron transfer mechanisms .
- Stimuli-Responsive Materials: 1,2-Bis(ethenyl)benzene derivatives (e.g., CS1–CS3 cyanostyryl compounds) enable dynamic luminescent materials through supramolecular assembly .
Industrial Catalysis
- Amberlyst™ 15 Resin: A 1:1 copolymer of 1,2-bis(ethenyl)benzene and 2-ethenylbenzenesulfonic acid acts as a robust catalyst for esterifications and hydrolyses in non-aqueous media .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|
| 1,2-Bis(ethenyl)benzene | 130.19 | 195–200 | -20 | Insoluble |
| Styrene | 104.15 | 145.2 | -30.6 | 300 mg/L |
Q & A
Q. How can researchers synthesize crosslinked copolymers using 1,2-bis(ethenyl)benzene for ion-exchange applications?
- Methodology : 1,2-Bis(ethenyl)benzene (divinylbenzene) is copolymerized with sulfonated monomers like 2-ethenylbenzenesulfonic acid via free-radical polymerization. Crosslinking density is controlled by adjusting the molar ratio of divinylbenzene (e.g., 1:1 for Amberlyst™ 15(H) resin) .
- Characterization : Use FTIR to confirm sulfonic acid group incorporation and BET analysis to assess porosity.
- Application : These copolymers serve as strong acid cation-exchange resins in catalytic reactions (e.g., esterification) .
Q. What experimental methods distinguish structural and reactivity differences between styrene and its methyl-substituted analogs (e.g., 4-ethenyl-1,2-dimethylbenzene)?
- Methodology :
- Electrophilic Aromatic Substitution (EAS) : Compare reaction rates with nitrating agents. Methyl groups in 4-ethenyl-1,2-dimethylbenzene enhance ring activation, accelerating EAS compared to styrene .
- Spectroscopic Analysis : Use H NMR to identify substituent-induced chemical shifts (e.g., methyl protons at δ 2.2–2.5 ppm) and GC-MS to track reaction intermediates .
- Data Interpretation : Tabulate Hammett substituent constants () to correlate structure-reactivity trends .
Advanced Research Questions
Q. How do photochemical properties of ethenylbenzene-based dendrimers vary with molecular architecture?
- Methodology :
- Synthesis : Construct first- and second-generation dendrimers via Wittig-Horner reactions, e.g., all-(E)-1,3,5-tris[2-(3,4,5-tridodecyloxyphenyl)ethenyl]benzene .
- Photoreactivity : Irradiate dendrimers in neat phases and monitor crosslinking via UV-Vis (loss of styryl absorption bands) and fluorescence quenching .
- Mobility Studies : Use H solid-state NMR to quantify molecular motion; first-generation dendrimers exhibit large-angle motion, while second-generation analogs are restricted to librational motions .
Q. What strategies optimize click chemistry reactions using azide-functionalized ethenylbenzene derivatives (e.g., 1-(azidomethyl)-4-ethenylbenzene)?
- Methodology :
- Cycloaddition : React with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form 1,2,3-triazoles. Monitor reaction progress via TLC (Rf shift) and IR (disappearance of azide peak at ~2100 cm) .
- Kinetic Control : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor regioselective triazole formation .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported cytotoxicity of 4-ethenyl-1,2-dimethylbenzene compared to styrene?
- Analysis :
- In Vitro Assays : Compare LC values in human hepatocyte lines (e.g., HepG2) using MTT assays. Methyl groups in 4-ethenyl-1,2-dimethylbenzene may reduce cytotoxicity by sterically hindering metabolic oxidation .
- Metabolite Profiling : Use HPLC-MS to identify epoxide intermediates; styrene oxide is more reactive than methyl-substituted analogs .
- Resolution : Standardize assay conditions (e.g., exposure time, cell lines) to minimize variability .
Comparative Reactivity Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
